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Compound of Interest

Compound Name: 2-Piperidineethanol

Cat. No.: B017955

For researchers and professionals in the field of drug development and chemical synthesis,
accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive
cross-validation of *H and 3C NMR data for 2-Piperidineethanol, comparing literature values
to facilitate reliable compound verification.

Data Presentation: *H and **C NMR Spectral Data

The following tables summarize the reported *H and 13C NMR chemical shifts for 2-
Piperidineethanol. It is important to note that slight variations in chemical shifts can occur due
to differences in solvent, concentration, and experimental temperature. The data presented
here is primarily from spectra obtained in deuterochloroform (CDCIs).

Table 1: *H NMR Data for 2-Piperidineethanol in CDClIs[1]
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Chemical Shift (8) ppm @ Chemical Shift (8) ppm @

Assignment
89.56 MHZz[1] 399.65 MHz[1]

H-Al 3.77 3.80
H-B! 3.75 3.75
H-C 3.32 3.20
H-D 3.02 3.032
H-E 2.74 2.740
H-F 2.60 2.597
H-G 1.841t01.19 1.810
H-J 1.59 161
H-K - 1.57
H-L2 ; 1.42
H-M2 - 1.35
H-N - 1.35

Note: Assignments were aided
by H-H COSY at 90 MHz.[1]

Table 2: 13C NMR Data for 2-Piperidineethanol

While a complete, explicitly assigned dataset for 23C NMR was not readily available in the initial
search, 33C NMR spectra are available for reference in various databases.[2][3][4][5]
Researchers are encouraged to consult these resources for direct spectral comparison.

Experimental Protocols

The following provides a generalized methodology for the acquisition of NMR data for a
compound like 2-Piperidineethanol, based on standard laboratory practices.

Sample Preparation:
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o Sample Weighing: Accurately weigh approximately 5-10 mg of the 2-Piperidineethanol
sample.

e Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). Ensure the sample is fully dissolved.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:

 Instrumentation: Utilize a standard NMR spectrometer, for instance, a Bruker Avance
operating at a *H frequency of 400 MHz.

e Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on
the deuterium signal of the CDCls. Perform automatic or manual shimming to optimize the
magnetic field homogeneity.

e 1H NMR Experiment:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is
typically sufficient.

o Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: ~2-4 seconds

o Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an
exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the
resulting spectrum. Reference the spectrum to the residual CHCIs signal at 7.26 ppm.

e 13C NMR Experiment:
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o Pulse Program: A proton-decoupled 3C experiment (e.g., 'zgpg30' on a Bruker instrument)
is standard.

o Acquisition Parameters:
» Spectral Width: ~240 ppm
» Number of Scans: 1024 or more (due to the lower natural abundance of 13C)
» Relaxation Delay (d1): 2 seconds

o Processing: Apply a Fourier transform with an exponential window function (line
broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the
spectrum to the CDCIs signal at 77.16 ppm.

Workflow for Cross-Validation of NMR Data

The following diagram illustrates the logical workflow for validating experimental NMR data

against literature values.
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Caption: Workflow for NMR data cross-validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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